molecular formula C13H15IN2 B13883262 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13883262
M. Wt: 326.18 g/mol
InChI Key: KRQOCBWSCGQELK-UHFFFAOYSA-N
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Description

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical building block with the molecular formula C13H15IN2 and a molecular weight of 326.18 g/mol . It belongs to the pyrrolo[2,3-b]pyridine family, a privileged scaffold in medicinal and organic chemistry. The iodine atom at the 3-position of the pyrrolopyridine core makes this compound a versatile and valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, enabling the introduction of diverse carbon-based substituents. The cyclohexyl substituent can influence the compound's lipophilicity and steric properties. While the specific biological activity of this exact molecule may not be fully characterized, pyrrolopyridine derivatives are recognized for their significant research value and are frequently explored in drug discovery programs for their potential as kinase inhibitors and antimicrobial agents . This product is intended for use as a chemical intermediate in laboratory research settings . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H15IN2/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI Key

KRQOCBWSCGQELK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(NC=C3I)N=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Stepwise Synthetic Route

Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core

The initial step involves the synthesis of the pyrrolo[2,3-b]pyridine scaffold. This is commonly achieved by cyclization of appropriately substituted pyridine derivatives with pyrrole precursors under controlled conditions.

  • Typical conditions include heating the precursor in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide,
  • Catalysts such as palladium or copper complexes may be employed to facilitate cyclization,
  • Reaction temperatures generally range from 80 to 150 °C, optimized to maximize yield and minimize side reactions.
Step 2: Introduction of the Cyclohexyl Group

The cyclohexyl substituent at the 5-position is introduced either by:

  • Direct alkylation of the pyrrolo-pyridine intermediate using cyclohexyl halides under basic conditions,
  • Or by employing cyclohexyl-substituted starting materials during the initial ring formation.

Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the heterocyclic nitrogen, facilitating nucleophilic substitution.

Step 3: Iodination at the 3-Position

Selective iodination is achieved by treating the 5-cyclohexyl-pyrrolo[2,3-b]pyridine intermediate with iodine sources such as:

  • Iodine monochloride,
  • N-iodosuccinimide,
  • Or elemental iodine in the presence of oxidizing agents.

Reaction parameters are critical for regioselectivity:

  • Temperature is maintained between 0 and 25 °C,
  • Solvent choice includes dichloromethane or acetonitrile,
  • Reaction times vary from 30 minutes to several hours depending on reagent concentration.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Time Yield (%) Notes
Pyrrolo-pyridine formation Palladium catalyst, DMF, base (K2CO3) 100-150 Dimethylformamide 6-12 hours 65-80 Requires inert atmosphere to avoid oxidation
Cyclohexyl introduction Cyclohexyl bromide, NaH or K2CO3 60-80 DMF or DMSO 4-8 hours 70-85 Controlled addition to avoid multiple alkylations
Iodination N-Iodosuccinimide or ICl 0-25 Dichloromethane 1-3 hours 60-75 Regioselectivity critical; low temperature preferred

Purification and Characterization

After synthesis, the compound is purified by:

  • Column chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures),
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Characterization techniques include:

  • Nuclear Magnetic Resonance spectroscopy confirming the chemical shifts consistent with the pyrrolo-pyridine framework and cyclohexyl substituent,
  • Mass spectrometry verifying the molecular ion peak at m/z 326.18,
  • Elemental analysis confirming the iodine content,
  • High-performance liquid chromatography to assess purity (>98% typically achieved).

Mechanistic Insights and Reaction Analysis

Iodination Mechanism

The electrophilic aromatic substitution mechanism governs the iodination step:

  • The iodine electrophile attacks the electron-rich 3-position of the pyrrolo-pyridine ring,
  • The presence of the cyclohexyl group at the 5-position directs the regioselectivity by electronic and steric effects,
  • The reaction proceeds via a sigma complex intermediate followed by deprotonation to restore aromaticity.

Cyclization Mechanism

The cyclization to form the fused heterocyclic system involves:

  • Nucleophilic attack of the pyrrole nitrogen on an activated pyridine derivative,
  • Formation of a new carbon-nitrogen bond,
  • Rearrangement and elimination steps to close the ring.

Catalysts and reaction conditions are optimized to favor this intramolecular cyclization over polymerization or side reactions.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Pyrrolo-pyridine core synthesis Cyclization of pyridine and pyrrole derivatives under palladium catalysis High yield, well-established Requires expensive catalysts
Cyclohexyl group introduction Alkylation with cyclohexyl halides under basic conditions Straightforward, good regioselectivity Possible over-alkylation
Iodination reaction Electrophilic aromatic substitution using N-iodosuccinimide or iodine monochloride Selective iodination, mild conditions Sensitive to temperature and solvent

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while a Suzuki coupling reaction could introduce various aryl or alkyl groups at the 3-position.

Scientific Research Applications

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below compares substituents and key properties of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties References
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (5), Iodo (3) C₁₃H₁₅IN₂ High hydrophobicity; iodine enables halogen bonding
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Bromo (5), Phenylethynyl (3) C₁₅H₁₀BrN₂ Electron-deficient alkynyl group enhances π-stacking; bromo improves reactivity
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Bromo (3), Iodo (5) C₇H₄BrIN₂ Dual halogens increase molecular weight; steric hindrance limits flexibility
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Iodo (3), Cyano (5) C₈H₄IN₃ Cyano group enhances polarity; iodine supports cross-coupling reactions
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde 3,4-Dimethoxyphenyl (5), Tosyl (N1), Aldehyde (3) C₂₃H₂₁N₂O₅S Aldehyde enables further functionalization; tosyl protects NH

Key Observations :

  • Halogen Effects : Iodo substituents (e.g., in the target compound and ) increase molecular weight and lipophilicity compared to bromo analogs. The iodine atom’s polarizability enhances halogen bonding, critical in protein-ligand interactions .
  • Hydrophobicity: The cyclohexyl group in the target compound significantly boosts hydrophobicity relative to smaller substituents (e.g., methoxy in or cyano in ), impacting solubility and membrane permeability.
  • Reactivity : Alkynyl () and aldehyde () groups enable diverse post-functionalization, whereas halogens (Br, I) facilitate cross-coupling reactions (e.g., Suzuki or Kumada couplings) .

Comparison with Analog Syntheses :

  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Synthesized via Sonogashira coupling of 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine with phenylacetylene.
  • 5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine () : Suzuki-Miyaura coupling of 5-bromo-pyrrolo[2,3-b]pyridine with 3,4-dimethoxyphenylboronic acid.
  • 3-Iodo-5-carbonitrile-pyrrolo[2,3-b]pyridine (): Cyano introduction via nucleophilic substitution or palladium-catalyzed cyanation.

Stability and Handling Considerations

  • Storage under inert atmosphere is recommended .
  • Bromo vs. Iodo : Bromo analogs (e.g., ) are less sensitive to decomposition but offer lower reactivity in cross-couplings.

Biological Activity

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅IN₂
  • Molecular Weight : 326.18 g/mol
  • CAS Number : 1046793-87-6

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities including anticancer, antimicrobial, and antiviral effects. The specific compound 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has been studied for its potential as an inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Inhibits HGF/MET signaling pathway; shows cytotoxic activity against cancer cell lines.
Antimicrobial Exhibits activity against various bacterial strains; potential for treating infections.
Antiviral Demonstrates effectiveness against viral infections; potential applications in virology.

The biological activity of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be attributed to several mechanisms:

  • SGK-1 Kinase Inhibition : The compound has been identified as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines. The mechanism involves the disruption of key signaling pathways essential for tumor growth .
  • Antimicrobial Activity : The structural features of pyrrolo[2,3-b]pyridine derivatives contribute to their ability to interact with bacterial enzymes or membranes, leading to bactericidal effects .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives found that 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine showed promising results against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .

Case Study 2: Antiviral Efficacy

In another investigation focused on antiviral properties, derivatives similar to 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine were tested against respiratory syncytial virus (RSV). These compounds demonstrated effective inhibition of viral replication with favorable pharmacokinetic profiles .

Q & A

Q. Key Data :

MethodYieldKey ConditionsReference
Fischer Cyclization50-60%Polyphosphoric acid, 120°C
Sonogashira Coupling51%Pd(PPh₃)₄, DMSO, 80°C
Methylation (NaH/MeI)75%THF, 0°C to RT

How is 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine characterized?

Basic Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry. For example, aromatic protons in pyrrolo[2,3-b]pyridine derivatives appear as doublets (δ 8.3–8.4 ppm, J = 2.1–2.2 Hz) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ calc. 355.14409, found 355.1435) .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning, especially for bulky groups like cyclohexyl .

How can cross-coupling reactions at the 3-iodo position be optimized?

Advanced Question

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves yield in Sonogashira couplings with terminal alkynes .
  • Solvent Effects : Polar aprotic solvents (DMSO, dioxane) enhance reactivity but may require inert atmospheres .
  • Temperature Control : Reactions at 80–105°C balance speed and side-product formation .
  • Ligand Screening : Bidentate ligands (e.g., XPhos) reduce Pd leaching in Suzuki-Miyaura couplings for aryl/heteroaryl introductions .

Q. Contradictions :

  • reports 51% yield using Pd(PPh₃)₄, while notes higher yields (70%) with PdCl₂(dppf), suggesting ligand choice impacts efficiency .

What structural features influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?

Advanced Question

  • Substituent Effects :
    • Halogens (I, Br) : Enhance electrophilicity for kinase binding (e.g., FGFR1 inhibition via hydrogen bonding with G485) .
    • Cyclohexyl Groups : Hydrophobic interactions in kinase pockets improve selectivity (e.g., antitumor activity in peritoneal mesothelioma models) .
  • Regiochemistry : 3-Iodo derivatives show superior CDK1 inhibition compared to 5-iodo analogues due to spatial alignment in ATP-binding pockets .

Q. Key SAR Data :

CompoundIC₅₀ (CDK1)Tumor Inhibition (DMPM)Reference
3-Iodo derivative (1f)12 nM75% reduction
5-Bromo analogue45 nM58% reduction

How do researchers resolve contradictions in synthetic yields across methods?

Advanced Question

  • Reaction Monitoring : LC-MS tracks intermediate formation to identify bottlenecks (e.g., incomplete iodination) .
  • Purification : Flash chromatography (heptane/EtOAc) vs. HPLC impacts purity and yield. achieved 51% yield after silica gel purification, while reports 60% via Fischer cyclization .
  • Mechanistic Studies : DFT calculations assess steric/electronic effects of cyclohexyl groups on reaction pathways .

What biological mechanisms are associated with 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine?

Advanced Question

  • Kinase Inhibition : Binds FGFR1 hinge region via hydrogen bonds (N-H of pyrrolo[2,3-b]pyridine with D641) and hydrophobic interactions (cyclohexyl with G485) .
  • Apoptosis Induction : Downregulates survivin phosphorylation (Thr34), activating caspase-3/7 in cancer cells .
  • Synergy with Taxanes : Combined use with paclitaxel enhances cytotoxicity (CI < 0.5) in resistant tumors .

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